Welcome to the BenchChem Online Store!
molecular formula C7H18NO2P B8353707 3-Aminopropyl(isobutyl)phosphinic acid

3-Aminopropyl(isobutyl)phosphinic acid

Cat. No. B8353707
M. Wt: 179.20 g/mol
InChI Key: LPDXOZQQBPOYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05051524

Procedure details

A mixture of 14.76 g (0.12 mol) of 3-aminopropylphosphonous acid and 96.72 g (0.6 mol) of hexamethyldisilazane is refluxed under an atmosphere of argon with stirring for 16 hours to give a solution. To this solution are added at reflux 60 ml of diethyleneglycol dimethylether and the solution is refluxed for additional 2 hours. The reaction is cooled to 120° and 38.75 g (0.3 mol) of N-ethyl-diisopropyl-amine are added within 20 minutes followed by addition of 54.06 g (0.3 mol) of isobutyl iodide over a period of 20 minutes. The reaction mixture is heated with stirring for 22 hours. After cooling to 10°, the white precipitate is filtered off and the filtrate is evaporated under reduced pressure. The clear solution is cooled, diluted with dichloromethane (300 ml) and extracted three times with 2N hydrochloric acid (3×100 ml). The combined hydrochloric acid-extracts are evaporated in vacuo to dryness, and re-evaporated twice with water (2×100 ml) to give a white solid, which is suspended in 600 ml of acetone and stirred for 1 hour at 20°. 3-Aminopropyl(isobutyl)phosphinic acid hydrochloride (25.3 g),m.p. 149°=155°, is isolated by filtration. After recrystallisation from n-propanol/acetone (200/100 ml) pure 3-aminopropyl(isobutyl)phosphinic acid hydrochloride of m.p. 154°-156°, is obtained. 15.4 g of 3-aminopropyl(isobutyl)phosphinic acid hydrochloride are dissolved in 75 ml of methanol and 300 ml of propylenoxide are added with stirring. After standing overnight at 4°, a white solid precipitates. The precipitate is collected by filtration and recrystallized from n-propanol to give pure 3-aminopropyl(isobutyl)phosphinic acid, m.p. 250°-253° (dec.).
Name
3-aminopropyl(isobutyl)phosphinic acid hydrochloride
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][P:6]([CH2:9][CH:10]([CH3:12])[CH3:11])(=[O:8])[OH:7].C1OC1C>CO>[NH2:2][CH2:3][CH2:4][CH2:5][P:6]([CH2:9][CH:10]([CH3:12])[CH3:11])(=[O:7])[OH:8] |f:0.1|

Inputs

Step One
Name
3-aminopropyl(isobutyl)phosphinic acid hydrochloride
Quantity
15.4 g
Type
reactant
Smiles
Cl.NCCCP(O)(=O)CC(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C1C(C)O1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recrystallisation from n-propanol/acetone (200/100 ml) pure 3-aminopropyl(isobutyl)phosphinic acid hydrochloride of m.p. 154°-156°
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
a white solid precipitates
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from n-propanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCCP(O)(=O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.